![molecular formula C14H13BrO B6326712 1-Bromo-3-(4-methoxybenzyl)benzene CAS No. 53039-49-9](/img/structure/B6326712.png)
1-Bromo-3-(4-methoxybenzyl)benzene
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Overview
Description
1-Bromo-3-(4-methoxybenzyl)benzene is a chemical compound with the molecular formula C14H13BrO. It has a molecular weight of 277.16 . It is used as a reagent for the protection of hydroxyl groups that can be removed by treatment with DDQ .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(4-methoxybenzyl)benzene consists of a benzene ring substituted with a bromo group and a methoxybenzyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Bromo-3-(4-methoxybenzyl)benzene is a liquid at room temperature . It has a density of 1.395 g/mL at 19 °C . More specific physical and chemical properties would require detailed experimental measurements .Scientific Research Applications
Synthesis of Other Compounds
1-Bromo-3-(4-methoxybenzyl)benzene can be used as a starting material in the synthesis of a variety of other compounds. The bromine atom is a good leaving group, making it possible to replace it with other groups in nucleophilic substitution reactions .
Study of Reaction Mechanisms
This compound can be used to study reaction mechanisms, particularly those involving benzylic positions. For example, it can be used to investigate the differences between SN1 and SN2 reactions at the benzylic position .
Protection of Hydroxyl Groups
Compounds similar to 1-Bromo-3-(4-methoxybenzyl)benzene, such as 4-Methoxybenzyl bromide, are used for the protection of hydroxyl groups. The methoxybenzyl group can be added to a molecule to protect a hydroxyl group during a reaction, and then removed afterwards .
Study of Free Radical Reactions
The benzylic position in 1-Bromo-3-(4-methoxybenzyl)benzene is susceptible to free radical reactions. This makes it a useful compound for studying these types of reactions .
Investigation of Resonance Stabilization
The compound can be used to investigate resonance stabilization. The benzylic position is resonance stabilized, which can be studied using this compound .
Material for Teaching and Learning
1-Bromo-3-(4-methoxybenzyl)benzene can be used as a teaching tool in chemistry education. It can be used to demonstrate various concepts in organic chemistry, such as nucleophilic substitution reactions, free radical reactions, and resonance stabilization .
Mechanism of Action
Mode of Action
Brominated aromatic compounds are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as a leaving group, facilitating the substitution of the bromine atom with another group .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s molecular weight (27716 g/mol) and physical form (liquid) suggest that it may have good absorption and distribution characteristics .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-Bromo-3-(4-methoxybenzyl)benzene . For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be influenced by the presence of a palladium catalyst and base .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-[(4-methoxyphenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSLFBGGFDGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(4-methoxybenzyl)benzene |
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